2-(4-Aminopentanoylamino)acetic acid

GABAergic pharmacology Receptor subtype profiling Chirality-dependent activity

Procure enantiopure 2-(4-aminopentanoylamino)acetic acid to access chiral γ-methyl substitution unavailable in achiral 5-aminovaleroyl spacers. This scaffold enables enantiomer-specific GABA receptor subtype modulation and provides a ~6.5 Å intermediate linker geometry between glycine and longer flexible spacers for heterobifunctional degrader design. The non-proteinogenic dipeptide analog resists aminopeptidase cleavage and is derived from biomass-derived levulinic acid via engineered enzymatic routes, supporting sustainable chemistry mandates.

Molecular Formula C7H14N2O3
Molecular Weight 174.20 g/mol
Cat. No. B7578031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminopentanoylamino)acetic acid
Molecular FormulaC7H14N2O3
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCC(=O)O)N
InChIInChI=1S/C7H14N2O3/c1-5(8)2-3-6(10)9-4-7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)
InChIKeyFBJMUTAJQZLJQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Aminopentanoylamino)acetic Acid: Chemical Identity and Procurement Baseline for a Non-Proteinogenic Dipeptide Analog


2-(4-Aminopentanoylamino)acetic acid, also referred to as 4-aminopentanoyl-glycine or (4-aminovaleryl)glycine, is a non-proteinogenic dipeptide analog composed of a 4-aminopentanoic acid residue linked via an amide bond to glycine [1]. With a molecular formula of C₇H₁₄N₂O₃ and a molecular weight of approximately 174.2 g/mol, this compound belongs to the class of ω-amino acid–glycine conjugates and is primarily encountered as a synthetic intermediate or building block for peptidomimetic design, PROTAC linker development, and structure–activity relationship (SAR) studies targeting GABAergic systems [2]. Its defining structural feature is the chiral methyl substituent at the γ-carbon of the aminopentanoyl chain, which distinguishes it from linear ω-amino acid conjugates and introduces enantiomer-specific pharmacological potential [1][3].

Why 2-(4-Aminopentanoylamino)acetic Acid Cannot Be Replaced by Positional Isomers or Chain-Length Analogs


Generic substitution among ω-amino acid–glycine conjugates is scientifically invalid because the position of the amino group on the carbon chain fundamentally alters receptor pharmacology, physicochemical properties, and metabolic handling [1][2]. The 4-amino (γ-substituted) isomer possesses a chiral center adjacent to the amino group, enabling enantiomer-specific GABA receptor subtype modulation, whereas the 5-amino (δ‑substituted) isomer is achiral and displays a distinct, weak GABA-B antagonist profile [1]. Furthermore, chain-length variation from β-alanine (C3) through GABA (C4) to 4-aminopentanoic acid (C5) systematically shifts logP, topological polar surface area (TPSA), and hydrogen-bonding capacity, affecting conjugate solubility, membrane permeability, and linker performance in peptide and PROTAC constructs . The quantitative evidence below establishes that these structural differences produce measurable, functionally consequential divergence that precludes interchangeable use.

Quantitative Differentiation Evidence for 2-(4-Aminopentanoylamino)acetic Acid vs. Closest Analogs


GABA Receptor Subtype Selectivity: 4-Aminopentanoyl vs. 5-Aminopentanoyl Scaffolds

The parent acid 4-aminopentanoic acid (4APA) displays enantiomer-specific activity at defined GABA receptor subtypes, whereas 5-aminovaleric acid (5AVA) acts as a weak, non-selective GABA-B antagonist [1]. (S)-4APA exhibits mixed weak agonist activity at GABAA α4β3δ, GABAA α5β2γ2, and GABAB B1/B2 receptors, and antagonist activity at GABAA α6β2γ2, while (R)-4APA shows weak agonist activity solely at GABAA α5β2γ2 [1]. In contrast, 5AVA is cataloged only as a weak GABA-B receptor antagonist without demonstrated subtype selectivity . This chirality-dependent, subtype-specific pharmacological fingerprint for the 4-aminopentanoyl scaffold has no counterpart in the achiral 5-aminopentanoyl series, directly translating into differential biological outcomes for glycine conjugates incorporating these scaffolds.

GABAergic pharmacology Receptor subtype profiling Chirality-dependent activity

Physicochemical Property Divergence: logP Comparison Across Chain-Length Analogs

The predicted octanol–water partition coefficient (logP) systematically increases with carbon chain length among ω-amino acid–glycine conjugates, directly impacting aqueous solubility and passive membrane permeability [1]. β-Ala-Gly (C3) exhibits the lowest logP (-0.37 experimentally; -1.99 by ACD/LogP prediction), 2-(4-aminopentanoylamino)acetic acid (C5, 4-amino) is predicted at approximately -0.8 (mid-range among the series), while 2-(5-aminopentanoylamino)acetic acid (C5, 5-amino) is estimated slightly higher at ~-0.3 due to the more extended, less polar chain conformation [1]. This ~0.5 logP unit difference between the two pentanoyl positional isomers translates to a measurable divergence in solubility and permeability behavior relevant to formulation and biological assay design [2].

Physicochemical profiling logP prediction ADME property comparison

Spacer Arm Performance in Peptide Conjugates: Binding Affinity Retention

In neurotensin(8–13) peptide conjugates, the introduction of a 5-aminovaleroyl spacer between the pharmacophore and a fluorescein label resulted in a substantial decrease in receptor binding affinity in HT-29 cell cultures, especially for metabolically stabilized analogs incorporating N-methyl-Arg and tert-leucine modifications, compared to a glycine spacer that preserved nanomolar-range affinities [1]. This finding demonstrates that the position of the amino group (δ vs. α to the carbonyl) and the resultant spacer geometry critically govern the pharmacological performance of the conjugate. The 4-aminopentanoyl scaffold, with its amino group in the γ-position and a chiral methyl substituent, introduces additional conformational constraint not present in the linear 5-aminovaleroyl spacer, offering the potential for improved affinity retention in rationally designed conjugates.

Peptide conjugation Linker design Receptor binding

Synthetic Precursor Sustainability: Biobased vs. Petrochemical Routes

The enantiopure (S)-4-aminopentanoic acid precursor required for the target glycine conjugate can be produced from biomass-derived levulinic acid using engineered amine dehydrogenases, achieving high enantiomeric excess [1][2]. Specifically, an engineered glutamate dehydrogenase from Escherichia coli converts levulinic acid to (R)-4-aminopentanoic acid, while a coupled-enzyme cascade employing two transaminases yields the (S)-enantiomer [1][2]. In contrast, the 5-aminovaleric acid precursor is predominantly sourced via petrochemical synthesis from 5-chlorovaleronitrile or through lysine degradation, lacking a comparable enantioselective, biobased production route [3]. This difference in precursor accessibility directly impacts supply chain sustainability and cost for large-scale synthesis of the corresponding glycine conjugates.

Green chemistry Biocatalysis Enantioselective synthesis

Differential Uptake and Metabolic Handling in Neuronal Systems

The (R)-enantiomer of 4-aminopentanoic acid demonstrates markedly greater synaptosomal uptake and reduction of endogenous GABA concentrations in mouse cerebral synaptosomes compared to the (S)-enantiomer [1]. Specifically, over 30 min, (R)-4APA achieved significantly higher intracellular accumulation (nmol/mg protein) and produced a greater reduction in endogenous GABA levels than (S)-4APA, indicating enantiomer-selective transport and subsequent metabolic processing [1]. This stereochemical discrimination is absent for the linear, achiral 5-aminovaleric acid. When these parent acids are conjugated to glycine, the resulting dipeptide analogs are expected to inherit differential transporter recognition and metabolic handling profiles based on the enantiomeric identity of the 4-aminopentanoyl moiety, creating procurement-level relevance for experiments requiring stereochemically defined probes.

Neurotransmitter transport Enantiomer-specific uptake Metabolic stability

Validated Research and Industrial Application Scenarios for 2-(4-Aminopentanoylamino)acetic Acid


Enantiomer-Specific GABAergic Probe Development

Researchers developing stereochemically defined probes for GABA receptor subtype pharmacology should procure enantiopure 2-(4-aminopentanoylamino)acetic acid. The chiral 4-aminopentanoyl scaffold provides access to enantiomer-selective GABA receptor modulation, as demonstrated for the parent acid enantiomers at GABAA α4β3δ, α5β2γ2, α6β2γ2, and GABAB B1/B2 subtypes [1]. This enables SAR studies where the glycine conjugate serves both as a pharmacophore extension and as a handle for further functionalization, capitalizing on subtype selectivity that the achiral 5-aminopentanoyl analog cannot offer [1].

PROTAC and Peptide Linker Design with Optimized Spatial Geometry

In heterobifunctional degrader design and peptide–fluorophore conjugation, the 4-aminopentanoyl spacer provides intermediate spatial extension (~6.5 Å between amide bonds) between the shorter glycine (~3.8 Å) and longer, flexible 5-aminovaleroyl (~7.5 Å) spacers while introducing conformational constraint via the γ-methyl substituent [1][2]. Evidence from neurotensin conjugate studies demonstrates that spacer geometry critically affects receptor binding retention, where glycine spacers preserve nanomolar affinity but 5-aminovaleroyl spacers cause substantial affinity loss [1]. The 4-aminopentanoyl spacer offers a novel intermediate geometry not commercially explored, representing a procurement priority for linker screening libraries [2].

Biobased Building Block Procurement for Sustainable Peptidomimetic Synthesis

Programs with sustainability mandates should preferentially procure 2-(4-aminopentanoylamino)acetic acid or its protected forms, as its enantiopure 4-aminopentanoic acid precursor is accessible via engineered amine dehydrogenase- or transaminase-catalyzed conversion of biomass-derived levulinic acid [1][2]. The availability of both (R)- and (S)-enantiopure precursors through distinct biocatalytic routes enables flexible stereochemical design of downstream conjugates, whereas the 5-aminovaleric acid precursor lacks comparable biobased, enantioselective production methods [1][3].

Metabolic Stability Studies of Non-Proteinogenic Dipeptide Analogs

For investigations of metabolic stability and prodrug design, 2-(4-aminopentanoylamino)acetic acid offers a non-proteinogenic dipeptide scaffold that resists cleavage by standard aminopeptidases and dipeptidases due to the γ-amino linkage and chiral branching [1][2]. The enantiomer-selective synaptosomal uptake and differential GABA displacement observed for the parent 4-aminopentanoic acid enantiomers suggest that the glycine conjugate may display enantiomer-dependent metabolic handling in neuronal systems, providing a valuable tool compound for studying transporter-mediated disposition of amino acid conjugates [1].

Quote Request

Request a Quote for 2-(4-Aminopentanoylamino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.